3-Methyl-4-nitroisoxazol-5-amine
Overview
Description
3-Methyl-4-nitroisoxazol-5-amine is a compound that falls within the broader class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-Methyl-4-nitroisoxazol-5-amine is not directly discussed in the provided papers, but the papers do provide insights into the synthesis, reactions, and properties of related isoxazole compounds.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a two-step procedure involving the reaction of 3-bromoisoxazolines with amines in the presence of a base, followed by an oxidation step, has been described to yield 3-aminoisoxazoles in high yield . Another approach involves the synthesis of quinoline-4-amines from substituted 3-(2-nitrophenyl)isoxazoles using reductive heterocyclization with metal dust and acetic acid . These methods highlight the versatility in synthesizing isoxazole derivatives, which could potentially be applied to synthesize 3-Methyl-4-nitroisoxazol-5-amine.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and is often determined using X-ray crystallography. For example, the structure of certain N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines was established by X-ray crystallography, which also helped in understanding their isomerization behavior . Similarly, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine was characterized by X-ray diffraction, revealing intramolecular hydrogen bonding . These studies suggest that detailed structural analysis is crucial for understanding the behavior of isoxazole compounds.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of 3-aminoisoxazoles with triethylamine can lead to the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present . Desulfurization reactions of isothiazol-imines can lead to the formation of intermediates such as 3-imino-2-nitroprop-2-enamidine, which can further react with nucleophiles to yield various products . These reactions demonstrate the reactivity of isoxazole derivatives and their potential for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be predicted using computational methods. For example, a series of isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones were assessed for molecular properties, drug-likeness, lipophilicity, and solubility using various software programs . The reactivity of the methyl groups in certain isoxazole compounds has been characterized by NMR spectroscopy, and their reactivities were correlated with their chemical shifts . These studies provide insights into the properties of isoxazole derivatives, which are important for their potential applications in medicinal chemistry and materials science.
Scientific Research Applications
“3-Methyl-4-nitroisoxazol-5-amine” is a chemical compound with the formula C4H5N3O3 .
Isoxazole, which “3-Methyl-4-nitroisoxazol-5-amine” is a derivative of, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The substitution of various groups on the isoxazole ring imparts different activity .
Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as :
- Analgesic : They can be used to relieve pain .
- Anti-inflammatory : They can reduce inflammation .
- Anticancer : They can inhibit the growth of cancer cells .
- Antimicrobial : They can kill or inhibit the growth of microorganisms .
- Antiviral : They can inhibit the production of viruses .
- Anticonvulsant : They can prevent or reduce the severity of epileptic fits or other convulsions .
- Antidepressant : They can prevent or treat depression .
- Immunosuppressant : They can reduce the activation or efficacy of the immune system .
Isoxazole and its derivatives have been an interesting field of study for decades because of their prominent potential as :
- Analgesic : They can be used to relieve pain .
- Anti-inflammatory : They can reduce inflammation .
- Anticancer : They can inhibit the growth of cancer cells .
- Antimicrobial : They can kill or inhibit the growth of microorganisms .
- Antiviral : They can inhibit the production of viruses .
- Anticonvulsant : They can prevent or reduce the severity of epileptic fits or other convulsions .
- Antidepressant : They can prevent or treat depression .
- Immunosuppressant : They can reduce the activation or efficacy of the immune system .
properties
IUPAC Name |
3-methyl-4-nitro-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O3/c1-2-3(7(8)9)4(5)10-6-2/h5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYUCAPNMJIWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302663 | |
Record name | 3-methyl-4-nitroisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitroisoxazol-5-amine | |
CAS RN |
41230-51-7 | |
Record name | 41230-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methyl-4-nitroisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-3-methyl-4-nitroisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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